molecular formula C18H23N6NaO15P3 B12087929 Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt

Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt

Cat. No.: B12087929
M. Wt: 679.3 g/mol
InChI Key: NBEAETPAEKIJHJ-MRUUEPESSA-N
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Description

Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is a modified form of adenosine triphosphate (ATP), commonly referred to as “caged ATP.” This compound is biologically inactive until it is exposed to ultraviolet (UV) light, which releases the active ATP. This unique property makes it a valuable tool in various scientific research applications, particularly in the study of cellular mechanisms and biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the esterification of the terminal phosphate group of ATP with a blocking group, specifically 1-(2-nitrophenyl)ethyl. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt primarily undergoes photolysis, a reaction triggered by exposure to UV light. This reaction releases the active ATP from its caged form .

Common Reagents and Conditions

The photolysis reaction requires UV light at a wavelength of 360 nm. The reaction conditions must be carefully controlled to ensure the efficient release of ATP without causing degradation of the compound .

Major Products Formed

The primary product of the photolysis reaction is the active ATP, which can then participate in various biochemical processes within the cell .

Mechanism of Action

The mechanism of action of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the release of active ATP upon exposure to UV light. The caged ATP is biologically inactive until the photolysis reaction occurs, which breaks the ester bond and releases the active ATP. This allows for precise control over the timing and location of ATP release within the cell, making it a powerful tool for studying cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is unique due to its high purity and specific blocking group, which allows for efficient and controlled release of active ATP. This makes it particularly valuable in studies requiring precise control over ATP release .

Properties

Molecular Formula

C18H23N6NaO15P3

Molecular Weight

679.3 g/mol

InChI

InChI=1S/C18H23N6O15P3.Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);/t9?,12-,14-,15-,18-;/m1./s1

InChI Key

NBEAETPAEKIJHJ-MRUUEPESSA-N

Isomeric SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na]

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na]

Origin of Product

United States

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